alpha-Methylserotonin (maleate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Methylserotonin (maleate) can be synthesized through several methods. One common route involves the reaction of tryptamine with formaldehyde and a reducing agent to form alpha-methyltryptamine. This intermediate is then hydroxylated to produce alpha-methylserotonin. The final step involves the formation of the maleate salt by reacting alpha-methylserotonin with maleic acid .

Industrial Production Methods: Industrial production of alpha-Methylserotonin (maleate) typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Alpha-Methylserotonin (maleate) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to its corresponding amines.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Various substituted tryptamines.

Scientific Research Applications

Alpha-Methylserotonin (maleate) has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of tryptamine derivatives.

Biology: Employed in research to understand serotonin receptor functions and signaling pathways.

Medicine: Investigated for its potential therapeutic effects in treating disorders related to serotonin deficiency.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry

Mechanism of Action

Alpha-Methylserotonin (maleate) exerts its effects by acting as a non-selective agonist at serotonin receptors, particularly the 5-HT2 receptor. It mimics the action of serotonin by binding to these receptors and activating them, leading to various physiological responses. Unlike serotonin, alpha-Methylserotonin (maleate) is not metabolized by monoamine oxidase due to the presence of the alpha-methyl group, resulting in a longer half-life .

Comparison with Similar Compounds

Serotonin (5-HT): The natural neurotransmitter that alpha-Methylserotonin (maleate) mimics.

Alpha-Methyltryptamine (AMT): A related compound with similar structural features but different pharmacological properties.

5-Methoxy-alpha-methyltryptamine (5-MeO-AMT): Another tryptamine derivative with distinct effects.

Uniqueness: Alpha-Methylserotonin (maleate) is unique due to its non-selective agonist activity at serotonin receptors and its resistance to metabolism by monoamine oxidase. This makes it a valuable tool in research for studying serotonin receptor functions and potential therapeutic applications .

Biological Activity

Alpha-Methylserotonin (maleate) is a synthetic compound that acts as a selective agonist for serotonin receptors, particularly the 5-HT1 and 5-HT2 receptor subtypes. This article explores the biological activity of alpha-methylserotonin (maleate), focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Alpha-methylserotonin is a derivative of serotonin (5-hydroxytryptamine, 5-HT) and exhibits structural similarities that allow it to interact with various serotonin receptors. Its chemical formula is C11H14N2O4S, and it is often used in research to study serotonin receptor functions due to its ability to mimic the actions of serotonin.

The compound primarily acts on:

- 5-HT1 receptors : Involved in the modulation of neurotransmission and are implicated in anxiety and depression.

- 5-HT2 receptors : Associated with various physiological processes, including vasoconstriction and modulation of mood.

Pharmacological Effects

Research has demonstrated that alpha-methylserotonin influences several biological processes:

- Neurotransmission : It enhances neurotransmitter release in the central nervous system, which can affect mood and cognitive functions. Studies have shown that it can modulate motor activity in animal models, indicating its role in motor control pathways .

- Gastrointestinal Motility : Alpha-methylserotonin has been shown to augment gut pacemaker activity via 5-HT3 receptors. This effect is significant for treating gastrointestinal disorders such as irritable bowel syndrome (IBS), where serotonin signaling is disrupted .

- Vascular Responses : The compound also exhibits vasoconstrictive properties through its action on vascular smooth muscle cells, which may have implications for cardiovascular therapies .

Table 1: Summary of Biological Activities of Alpha-Methylserotonin (Maleate)

Case Study: Effects on Motor Activity

A study investigated the effects of alpha-methylserotonin on motor activity in spinal rat fetuses. The results indicated that administration of the compound promoted hindlimb stepping, suggesting that stimulation of the serotonergic system can enhance motor output even in spinal preparations . This finding supports the hypothesis that targeting serotonin receptors may offer therapeutic avenues for motor disorders.

Potential Therapeutic Applications

Given its diverse biological activities, alpha-methylserotonin has potential applications in several therapeutic areas:

- Psychiatric Disorders : Its action on serotonin receptors positions it as a candidate for treating anxiety and depression.

- Gastrointestinal Disorders : By enhancing gut motility, it may serve as a treatment for conditions like IBS.

- Neurological Disorders : Its effects on motor activity could be explored for conditions involving impaired motor function.

Properties

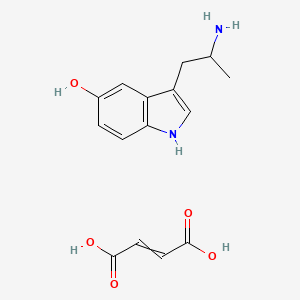

IUPAC Name |

3-(2-aminopropyl)-1H-indol-5-ol;but-2-enedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.C4H4O4/c1-7(12)4-8-6-13-11-3-2-9(14)5-10(8)11;5-3(6)1-2-4(7)8/h2-3,5-7,13-14H,4,12H2,1H3;1-2H,(H,5,6)(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNHFSXRABPJLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=C1C=C(C=C2)O)N.C(=CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.